molecular formula C23H22N2O5 B2393922 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 872613-19-9

3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2393922
CAS No.: 872613-19-9
M. Wt: 406.438
InChI Key: COZPVKYVKRMREA-UHFFFAOYSA-N
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Description

3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a cyclopentanecarboxamido group, and a dihydrobenzo[b][1,4]dioxin moiety

Scientific Research Applications

3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of this compound is the NMDAR channel and voltage-gated sodium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.

Mode of Action

This compound acts as an antagonist of the NMDAR channel and an inhibitor of voltage-gated sodium channels . By blocking these channels, it can modulate the flow of ions across the cell membrane, thereby affecting the transmission of electrical signals.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body . This transformation can influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The compound’s action on NMDAR and sodium channels can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant activity in mice and rabbits , suggesting that it can suppress excessive neuronal activity in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include arylaldehydes, acetaldehyde, potassium hydroxide, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-22(14-5-1-2-6-14)25-20-16-7-3-4-8-17(16)30-21(20)23(27)24-15-9-10-18-19(13-15)29-12-11-28-18/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZPVKYVKRMREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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